molecular formula C8H8ClNO B11815697 1-(4-Chloro-6-methylpyridin-3-YL)ethanone

1-(4-Chloro-6-methylpyridin-3-YL)ethanone

Cat. No.: B11815697
M. Wt: 169.61 g/mol
InChI Key: LUSPRLHZWCQCPL-UHFFFAOYSA-N
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Description

1-(4-Chloro-6-methylpyridin-3-YL)ethanone is a chemical compound with a pyridine ring substituted with a chlorine atom at the 4th position and a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-6-methylpyridin-3-YL)ethanone typically involves the chlorination of 6-methylpyridin-3-yl ethanone. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that include the preparation of intermediates followed by chlorination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

1-(4-Chloro-6-methylpyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.

    1-(4-Methylpyridin-3-yl)ethanone: A related compound with a methyl group instead of a chlorine atom.

Uniqueness: 1-(4-Chloro-6-methylpyridin-3-YL)ethanone is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(4-chloro-6-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-8(9)7(4-10-5)6(2)11/h3-4H,1-2H3

InChI Key

LUSPRLHZWCQCPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)C)Cl

Origin of Product

United States

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